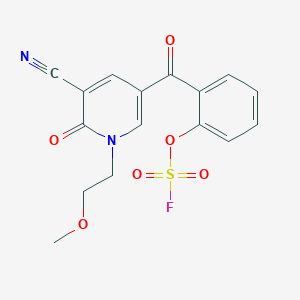methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide CAS No. 1311743-10-8](/img/structure/B2501632.png)
N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide is a synthetic organic compound Its unique structure comprises several functional groups: a benzyloxy group, phenyl ring, nitrile group, pyridinone, and propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide, one typically starts with appropriate nitrile precursors and performs a series of condensation, nucleophilic substitution, and amide formation reactions. For instance:
Condensation Reaction: : Combine 4-(benzyloxy)benzyl cyanide with a suitable aldehyde under basic conditions to form the intermediate.
Cyclization: : Using a cyclization agent like phosphorus oxychloride (POCl3), the intermediate undergoes cyclization.
Amidation: : The final step involves converting the nitrile group into the propanamide using reagents like ammonia or amine under heat.
Industrial Production Methods
Large-scale production relies on similar principles but optimized for efficiency, cost-effectiveness, and scalability. High-throughput equipment, such as continuous flow reactors, ensures precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound undergoes oxidation to form oxidized derivatives, often using agents like hydrogen peroxide (H₂O₂).
Reduction: : Reduction, especially at the nitrile group, can be carried out using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: : N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide participates in nucleophilic aromatic substitution due to its electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : H₂O₂, potassium permanganate (KMnO₄)
Reduction: : Pd/C, sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The products vary based on the reaction type but include oxidized nitrile derivatives, reduced amine derivatives, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide is used as a building block for more complex molecules, aiding in the development of novel materials with unique properties.
Biology and Medicine
Biologically, this compound is investigated for its potential as a pharmaceutical precursor, particularly in designing drugs targeting specific enzymes or receptors. Its unique structural motifs may confer bioactivity, making it a candidate for anti-cancer, anti-inflammatory, or antiviral drugs.
Industry
In industrial applications, it may serve as an intermediate in the synthesis of dyes, agrochemicals, and advanced polymers due to its stability and reactivity.
Wirkmechanismus
Molecular Targets and Pathways
While specific mechanisms depend on the context, the compound's action often involves binding to specific proteins or receptors, altering their function. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
**N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,6-dimethyl-6-oxo-1,6-dihydropyridin-4-yl)propanamide
**N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)butanamide
Uniqueness
Compared to similar compounds, N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide's unique substitution pattern and functional group distribution confer distinct reactivity and potential biological activity, setting it apart in research and industrial applications.
Eigenschaften
IUPAC Name |
3-(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)-N-[cyano-(4-phenylmethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-22(18(2)29-26(32)23(17)14-27)12-13-25(31)30-24(15-28)20-8-10-21(11-9-20)33-16-19-6-4-3-5-7-19/h3-11,24H,12-13,16H2,1-2H3,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPWFDUWIHNFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1CCC(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/new.no-structure.jpg)

![[2-(2,5-dimethylphenyl)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2501554.png)
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2501556.png)






![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2501572.png)
